REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([NH:11][C:12](=[O:18])[CH2:13][O:14][CH2:15][CH2:16]Cl)[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].C(=O)([O-])[O-].[Cs+].[Cs+].O>C(#N)C>[NH2:1][C:2]1[CH:3]=[C:4]([N:11]2[CH2:16][CH2:15][O:14][CH2:13][C:12]2=[O:18])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9] |f:1.2.3|
|
Name
|
22.2
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-(3-amino-4-nitrophenyl)-2-(2-chloroethoxy)acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1[N+](=O)[O-])NC(COCCCl)=O
|
Name
|
caesium carbonate
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted 3× with 200 ml of ethyl acetate each time
|
Type
|
CUSTOM
|
Details
|
The entire organic phases are dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The crystals deposited during evaporation in the rotary evaporator
|
Type
|
CUSTOM
|
Details
|
are separated off
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1[N+](=O)[O-])N1C(COCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |